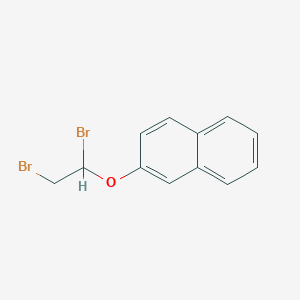
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate is a chemical compound known for its unique structure and properties. It contains two phenylselanyl groups attached to an oct-2-enoate backbone, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate typically involves the reaction of oct-2-enoic acid with phenylselanyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation of the phenylselanyl groups. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenylselanyl groups can be oxidized to form selenoxides.
Reduction: The compound can be reduced to form the corresponding selenides.
Substitution: The phenylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate involves its interaction with biological molecules through its phenylselanyl groups. These groups can undergo redox reactions, which may contribute to the compound’s antioxidant properties. The molecular targets and pathways involved include the inhibition of oxidative stress and modulation of signaling pathways related to inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl 2,3-bis(phenylthio)oct-2-enoate: Similar structure but contains sulfur instead of selenium.
Propan-2-yl 2,3-bis(phenylselanyl)hex-2-enoate: Similar structure but with a shorter carbon chain.
Uniqueness
Propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium-containing compounds are known for their antioxidant and therapeutic potential, making this compound particularly valuable for research and industrial applications.
Eigenschaften
CAS-Nummer |
922525-88-0 |
|---|---|
Molekularformel |
C23H28O2Se2 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
propan-2-yl 2,3-bis(phenylselanyl)oct-2-enoate |
InChI |
InChI=1S/C23H28O2Se2/c1-4-5-8-17-21(26-19-13-9-6-10-14-19)22(23(24)25-18(2)3)27-20-15-11-7-12-16-20/h6-7,9-16,18H,4-5,8,17H2,1-3H3 |
InChI-Schlüssel |
VRBBDHLHYKKYGR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=C(C(=O)OC(C)C)[Se]C1=CC=CC=C1)[Se]C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


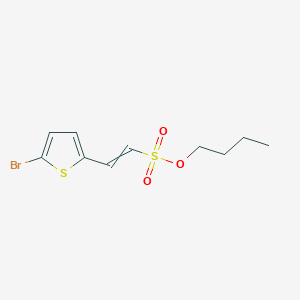
![N-[3-(3,5-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14188013.png)
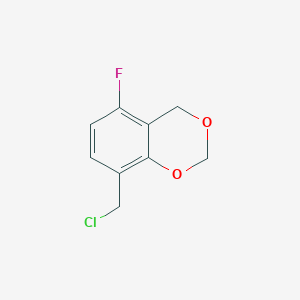
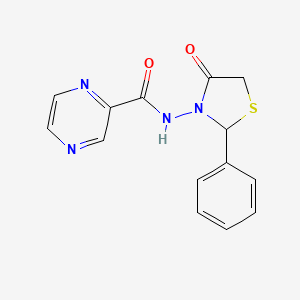
![1,3-Dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14188045.png)
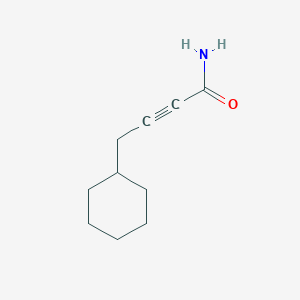

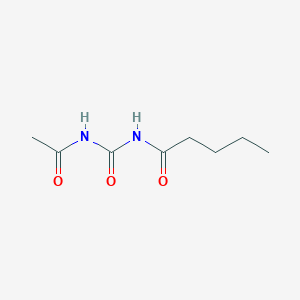

![Pyrimidinium, 1,4,6-trimethyl-2-[2-(methylamino)-2-oxoethyl]-, iodide](/img/structure/B14188069.png)

![1-(8-hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)-2(1H)-pyridinone](/img/structure/B14188094.png)

